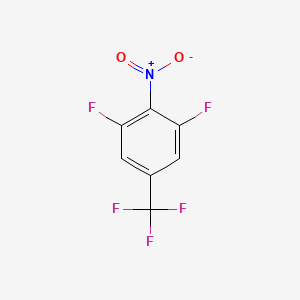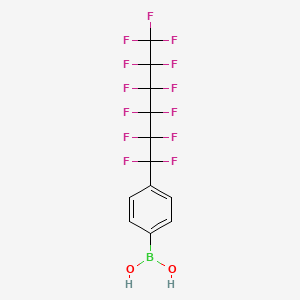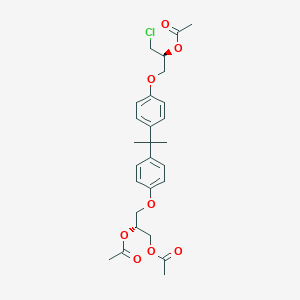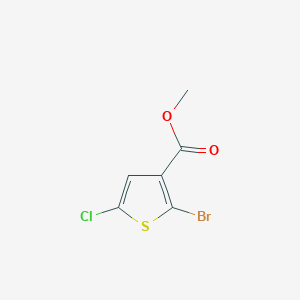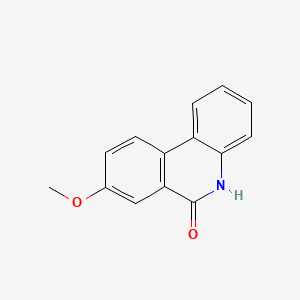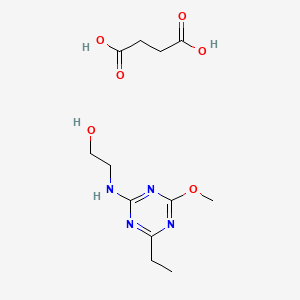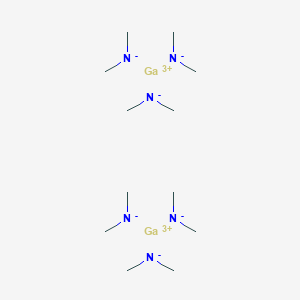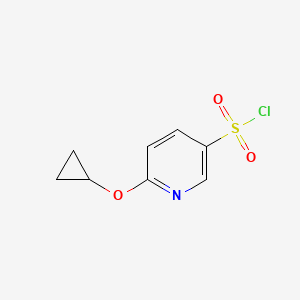
6-Cyclopropoxypyridine-3-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropoxypyridine-3-sulfonylchloride is a chemical compound with the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclopropoxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
One method for synthesizing pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is typically carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the pyridine-3-sulfonyl chloride .
Another method involves the use of a microchannel reactor. In this process, 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite are used to rapidly complete diazotization in the microchannel reactor. The resulting diazonium salt solution, which is highly stable, is then mixed with an organic solution containing thionyl chloride to obtain pyridine-3-sulfonyl chloride .
Industrial Production Methods
The industrial production of pyridine-3-sulfonyl chloride can be achieved using the methods mentioned above. The use of microchannel reactors is particularly advantageous for industrial production due to the mild reaction conditions, good safety profile, simple operation, and high yield .
化学反応の分析
Types of Reactions
6-Cyclopropoxypyridine-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions would depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
科学的研究の応用
6-Cyclopropoxypyridine-3-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-cyclopropoxypyridine-3-sulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify other molecules, making it useful in various chemical and biological applications.
類似化合物との比較
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
6-Methoxy-pyridine-3-sulfonyl chloride: Contains a methoxy group instead of a cyclopropoxy group, which may influence its reactivity and solubility properties.
Uniqueness
6-Cyclopropoxypyridine-3-sulfonylchloride is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where such properties are desired.
特性
分子式 |
C8H8ClNO3S |
|---|---|
分子量 |
233.67 g/mol |
IUPAC名 |
6-cyclopropyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(11,12)7-3-4-8(10-5-7)13-6-1-2-6/h3-6H,1-2H2 |
InChIキー |
IMCWLRHYNVFCHH-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=NC=C(C=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



